(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

Description

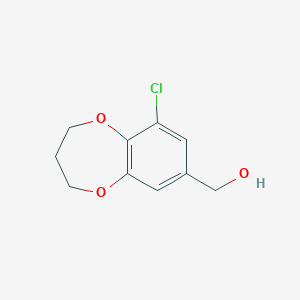

(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (CAS: 852956-43-5) is a benzodioxepin derivative with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol. Its IUPAC name is (6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol, and it features a seven-membered dioxepine ring fused to a benzene core, substituted with a chlorine atom at position 9 and a hydroxymethyl group at position 7 . This compound is primarily used in research settings, though commercial availability has been discontinued by some suppliers (e.g., CymitQuimica) .

Properties

IUPAC Name |

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5,12H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOWJYPRQLIBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)CO)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, followed by chlorination and subsequent reduction to introduce the methanol group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a benzodioxepin derivative.

Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)aldehyde or (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carboxylic acid. Substitution reactions can produce a variety of derivatives with different functional groups attached to the benzodioxepin ring .

Scientific Research Applications

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Benzodioxepin derivatives exhibit diverse pharmacological and chemical properties based on substituents and heteroatom modifications. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to non-polar derivatives like 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

- Reactivity : Boronic acid analogs (e.g., 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid) are reactive in cross-coupling reactions, whereas the target compound’s alcohol group may participate in hydrogen bonding or esterification .

Biological Activity

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | CHClO |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol |

| Pubchem CID | 4962305 |

| Appearance | Powder |

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodioxepin compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including multi-drug resistant (MDR) strains. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

Research has suggested that benzodioxepin derivatives may possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific oncogenic pathways and modulation of cell cycle regulators. In vitro studies demonstrated that certain derivatives could reduce cell viability in cancer cell lines significantly .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, and compounds like (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol have been investigated for their anti-inflammatory potential. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

-

Antimicrobial Efficacy

A study conducted on various benzodioxepin derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/mL against resistant strains of E. coli and MRSA. The study highlighted the potential for developing new antibiotics based on these structures . -

Cancer Cell Line Testing

In a controlled laboratory setting, (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol was tested against several cancer cell lines. Results showed a dose-dependent reduction in cell proliferation with IC50 values indicating significant potency against breast and colon cancer cells . -

Inflammatory Response Modulation

A recent investigation into the anti-inflammatory properties of benzodioxepins revealed that treatment with (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol resulted in decreased levels of TNF-alpha and IL-6 in vitro, suggesting a promising avenue for therapeutic applications in conditions like rheumatoid arthritis .

Q & A

Basic: What synthetic methodologies are recommended for (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol?

Answer:

The synthesis typically involves functionalization of the benzodioxepin core. Key steps include:

- Cyclization : Starting from substituted catechol derivatives, cyclization with epoxide-forming reagents (e.g., epichlorohydrin) under basic conditions to construct the benzodioxepin ring .

- Chlorination : Electrophilic aromatic substitution (e.g., using Cl2/FeCl3) at the 9-position to introduce the chloro group .

- Methanol Functionalization : Oxidation of a methyl group (e.g., using KMnO4 in acidic conditions) or reduction of a carbonyl precursor (e.g., NaBH4) to yield the methanol derivative .

Validation : Confirm purity via HPLC (>95%) and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers address discrepancies in reported cytotoxic activities of this compound across studies?

Answer:

Contradictions often arise from:

- Purity variations : Impurities (e.g., residual solvents, byproducts) can skew bioactivity. Use preparative HPLC for rigorous purification .

- Assay conditions : Standardize cytotoxicity assays (e.g., MTT, Artemia salina) with controlled pH, temperature, and solvent concentrations. For example, reports LC50 values of 134.90 ppm in ethyl acetate extracts, which may differ from other solvents .

- Cell line specificity : Test across multiple cell lines (e.g., glioblastoma, pancreatic cancer) to evaluate tissue-dependent effects, as seen in PKRA7 studies .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : <sup>1</sup>H NMR (e.g., δ 3.8–4.2 ppm for benzodioxepin protons) and <sup>13</sup>C NMR (e.g., δ 70–80 ppm for ether linkages) .

- Mass Spectrometry : HRMS (e.g., [M+H]<sup>+</sup> at m/z 242.0582) for molecular formula confirmation .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

Answer:

- Lipophilicity optimization : Introduce alkyl groups (e.g., methyl, isobutyl) to increase logP, as demonstrated in PKRA7, which achieves BBB penetration via N-isobutyl substitution .

- Prodrug strategies : Convert the methanol group to ester prodrugs (e.g., acetate) for improved passive diffusion, followed by enzymatic hydrolysis in the brain .

- In silico modeling : Use tools like SwissADME to predict BBB permeability based on topological polar surface area (TPSA < 90 Ų) .

Basic: How should researchers assess the compound’s stability under laboratory storage conditions?

Answer:

- Accelerated stability testing : Store samples at 25°C, 40°C, and -20°C for 1–6 months. Monitor degradation via HPLC every 30 days .

- Humidity control : Use desiccants to prevent hydrolysis of the benzodioxepin ring.

- Light sensitivity : Store in amber vials to avoid photodegradation, as benzodioxepins are prone to ring-opening under UV light .

Advanced: What in silico approaches predict interactions with prokineticin receptors (PKR1/PKR2)?

Answer:

- Molecular docking : Use AutoDock Vina to model the compound’s binding to PKR1/PKR2 active sites (PDB: 6TOA). Compare with PKRA7, which shows IC50 = 5.0 nM for PKR1 .

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key interactions include hydrogen bonds with Arg<sup>248</sup> and hydrophobic contacts with Leu<sup>112</sup> .

- SAR analysis : Modify the chloro or methanol groups to evaluate potency changes. For example, replacing Cl with F may alter electron density and binding affinity .

Advanced: How does the compound’s stereochemistry influence its biological activity?

Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Test each enantiomer in bioassays, as seen in terpenoid studies where stereochemistry dictates cytotoxicity .

- X-ray crystallography : Resolve the crystal structure to assign absolute configuration. Compare with analogs like 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)furochromenone, where planarity affects DNA intercalation .

Basic: What are the key considerations for designing SAR studies on this compound?

Answer:

- Core modifications : Synthesize analogs with varying substituents (e.g., 7-methoxy, 9-fluoro) to assess impact on cytotoxicity .

- Functional group swaps : Replace the methanol group with amines or carboxylic acids to study solubility-bioactivity relationships .

- In vitro screening : Prioritize assays like topoisomerase inhibition or apoptosis (caspase-3 activation) to link structural changes to mechanistic outcomes .

Advanced: How can researchers validate the compound’s role in modulating inflammatory cytokines?

Answer:

- ELISA/qPCR : Quantify IL-1β, IL-6, and TNF-α levels in macrophage cultures (e.g., RAW 264.7 cells) post-treatment. PKRA7 reduces IL-1β by 60% at 10 μM .

- In vivo models : Use collagen-induced arthritis (CIA) mice. Administer the compound (10 mg/kg, i.p.) and measure synovial macrophage infiltration via histopathology .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to potential irritancy (see SDS in ) .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .

- Waste disposal : Incinerate via authorized hazardous waste facilities, as halogenated benzodioxepins may persist in the environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.